molecular formula C8H6BrClN2O B3295185 3-Bromo-4-chloro-6-methoxy-1H-indazole CAS No. 887569-99-5

3-Bromo-4-chloro-6-methoxy-1H-indazole

Cat. No.: B3295185
CAS No.: 887569-99-5
M. Wt: 261.5 g/mol
InChI Key: MTZXVHCCEWNQDS-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-6-methoxy-1H-indazole (CAS: 887569-99-5) is a halogenated indazole derivative with the molecular formula C₈H₆BrClN₂O. Its structure features a bicyclic indazole core substituted at positions 3 (bromine), 4 (chlorine), and 6 (methoxy group). The compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The bromine and chlorine atoms, positioned adjacently, may influence reactivity in cross-coupling reactions, while the methoxy group at position 6 enhances solubility and modulates electronic effects .

Properties

IUPAC Name

3-bromo-4-chloro-6-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2O/c1-13-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZXVHCCEWNQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C(=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-6-methoxy-1H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-bromo-3-chloroaniline with methoxyacetyl chloride in the presence of a base can lead to the formation of the desired indazole compound. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-6-methoxy-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with a methoxy group can yield 3-Methoxy-4-chloro-6-methoxy-1H-indazole .

Scientific Research Applications

3-Bromo-4-chloro-6-methoxy-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-methoxy-1H-indazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 3-bromo-4-chloro-6-methoxy-1H-indazole with three analogous indazole derivatives, focusing on substitution patterns, synthesis, and physicochemical properties.

3-Bromo-6-fluoro-1H-indazole (CAS: 885522-04-3)

  • Structure : Substituted at positions 3 (Br) and 6 (F).
  • Molecular Formula : C₇H₄BrFN₂.
  • Key Differences :
    • Lacks the 4-chloro and 6-methoxy groups present in the target compound.
    • Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance but increase polarity compared to chlorine and methoxy.
    • Reactivity : Fluorine’s poor leaving-group ability limits utility in nucleophilic substitution, unlike bromine or chlorine in the target compound.
    • Applications : Primarily used in medicinal chemistry for its metabolic stability .

7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine

  • Structure : Substituted at positions 7 (Br), 4 (Cl), 1 (CH₃), and 3 (NH₂).
  • Synthesis : Prepared via cyclization of 3-bromo-6-chloro-2-fluorobenzonitrile with methylhydrazine at 110°C .
  • Key Differences: Bromine at position 7 (vs. 3 in the target) alters regioselectivity in reactions. The 3-amino group enables participation in hydrogen bonding, unlike the bromine at position 3 in the target compound. Mass Spectrometry: MS (m/z) 262.0 [M+H]⁺, reflecting a lower molecular weight (C₈H₇BrClN₃) compared to the target compound .

6-Bromo-4-methoxy-1H-indole-3-carbaldehyde

  • Structure : An indole derivative substituted at positions 6 (Br), 4 (OCH₃), and 3 (CHO).
  • Molecular Formula: C₁₀H₈BrNO₂.
  • Key Differences: Indole core (vs. indazole) lacks the second nitrogen atom, reducing hydrogen-bonding capacity. The 3-carbaldehyde group enables electrophilic reactivity, contrasting with the halogenated positions in the target compound.

Physicochemical and Spectral Properties Comparison

Property This compound 3-Bromo-6-fluoro-1H-indazole 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine
Molecular Weight 261.5 g/mol 215.0 g/mol 262.0 g/mol
Halogen Substitution 3-Br, 4-Cl 3-Br, 6-F 7-Br, 4-Cl
Functional Groups 6-OCH₃ None 1-CH₃, 3-NH₂
Key Spectral Data Not reported Not reported 1H-NMR: δ 2.55 (s, CH₃)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-chloro-6-methoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloro-6-methoxy-1H-indazole

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